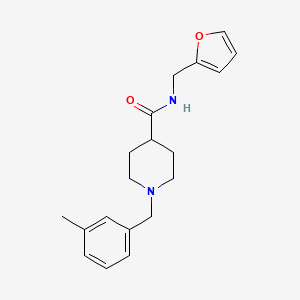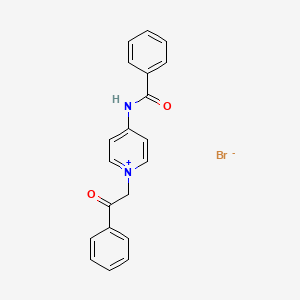
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective antagonist of the glutamate transporter EAAT2. This compound has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of EAAT2, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including increased glutamate release, decreased glutamate uptake, and increased neuronal excitability. These effects have been implicated in the therapeutic benefits of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide as a research tool is its selectivity for EAAT2, which allows for specific modulation of glutamate signaling. However, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have off-target effects on other glutamate transporters, which can complicate interpretation of experimental results. Additionally, the pharmacokinetics of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be challenging, as it has poor solubility and bioavailability.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more selective and potent EAAT2 antagonists for use in therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide and its potential therapeutic benefits in various neurological disorders. Finally, the development of more effective delivery methods for N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Métodos De Síntesis
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with 3-methylbenzyl chloride, followed by the reaction with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and crystallized to obtain pure N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic benefits. One of the major applications of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBYQNBMAVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)


![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)